molecular formula C8H15NO B2538063 (4-Ethenylpiperidin-4-yl)methanol CAS No. 2411269-58-2

(4-Ethenylpiperidin-4-yl)methanol

Cat. No.: B2538063
CAS No.: 2411269-58-2
M. Wt: 141.214
InChI Key: DLFHACIOKIMGPK-UHFFFAOYSA-N
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Description

(4-Ethenylpiperidin-4-yl)methanol is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of an ethenyl group and a hydroxymethyl group attached to the piperidine ring further enhances its chemical reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenylpiperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the ethenyl and hydroxymethyl groups. One common method is the alkylation of piperidine with ethenyl halides followed by reduction to obtain the desired compound. The reaction conditions often include the use of solvents like acetonitrile or methanol and catalysts such as nickel or palladium to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Ethenylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

(4-Ethenylpiperidin-4-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Ethenylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethenyl group can participate in binding interactions, while the hydroxymethyl group can form hydrogen bonds, enhancing its affinity for the target. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpiperidin-4-yl)methanol: Similar structure but with a methyl group instead of an ethenyl group.

    (4-Hydroxymethylpiperidine): Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    (4-Ethylpiperidin-4-yl)methanol: Formed by the reduction of (4-Ethenylpiperidin-4-yl)methanol

Uniqueness

This compound is unique due to the presence of both the ethenyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes .

Properties

IUPAC Name

(4-ethenylpiperidin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-8(7-10)3-5-9-6-4-8/h2,9-10H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFHACIOKIMGPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCNCC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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